molecular formula C5H9ClN2O B2584325 (1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride CAS No. 2287238-70-2

(1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride

Cat. No.: B2584325
CAS No.: 2287238-70-2
M. Wt: 148.59
InChI Key: HXGNFQUIGSRZCC-WCCKRBBISA-N
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Description

(1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of applications in medicinal chemistry, particularly due to their biological activity and ability to interact with various enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the Debus-Radziszewski imidazole synthesis.

    Chiral Center Introduction:

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile scaffold for the development of new compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its imidazole moiety, which is known to interact with histidine residues in proteins.

Medicine

Medically, imidazole derivatives are often explored for their potential as antifungal, antibacterial, and anticancer agents. The specific compound may have applications in drug development and therapeutic research.

Industry

In the industrial sector, imidazole compounds are used in the production of pharmaceuticals, agrochemicals, and as catalysts in various chemical reactions.

Mechanism of Action

The mechanism of action of (1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. Additionally, the compound may interact with receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Histamine: An endogenous compound with an imidazole ring, involved in immune response and neurotransmission.

    Clotrimazole: An antifungal agent with an imidazole ring, used to treat fungal infections.

    Metronidazole: An antibiotic and antiprotozoal medication with an imidazole ring.

Uniqueness

(1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride is unique due to its specific chiral center and the presence of the ethanol group, which may confer distinct biological and chemical properties compared to other imidazole derivatives.

Properties

IUPAC Name

(1S)-1-(1H-imidazol-5-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4(8)5-2-6-3-7-5;/h2-4,8H,1H3,(H,6,7);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGNFQUIGSRZCC-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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